![molecular formula C24H32ClNO B12614982 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-68-4](/img/structure/B12614982.png)
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a chlorophenyl and phenylpropoxy group, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves several steps. One common method includes the reaction of 4-chlorobenzyl chloride with phenylpropanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity while minimizing by-products.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has been investigated for its potential use in treating neurological disorders such as narcolepsy.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets. It acts as an antagonist/inverse agonist at histamine H3 receptors, leading to increased histamine synthesis and release in the brain. This, in turn, enhances neuronal activity and communication in brain regions important for sleep and wakefulness .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds such as:
1-(3-Chlorophenyl)-4-nitrosopiperazine: This compound also affects neurotransmitter systems but has different pharmacological properties.
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds have shown antitubercular activity and are structurally similar due to the presence of the chlorophenyl group.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: This compound is used in various applications, including as a fluorescent probe and in medicinal chemistry.
Properties
CAS No. |
918528-68-4 |
|---|---|
Molecular Formula |
C24H32ClNO |
Molecular Weight |
386.0 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C24H32ClNO/c1-23(2)17-8-18-24(3,4)26(23)27-22(20-9-6-5-7-10-20)16-13-19-11-14-21(25)15-12-19/h5-7,9-12,14-15,22H,8,13,16-18H2,1-4H3 |
InChI Key |
UHDCIKGMTIRACO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1OC(CCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


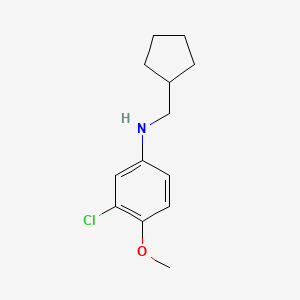

![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)

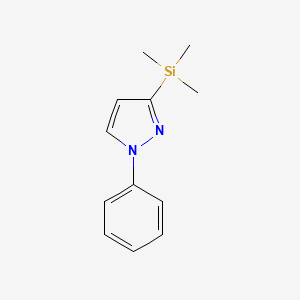

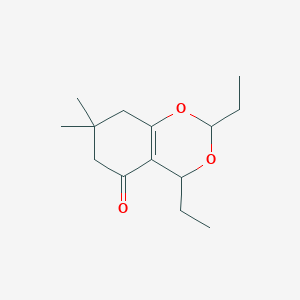
![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)
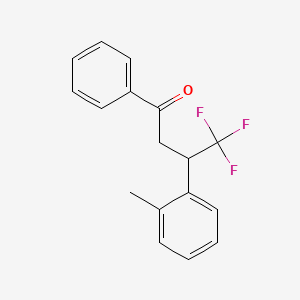
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)
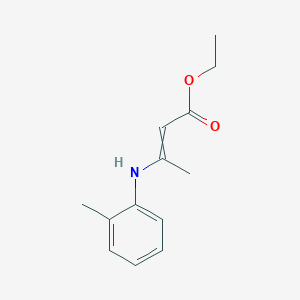
![Bis[4-(4'-methyl[1,1'-biphenyl]-4-yl)butyl]diselane](/img/structure/B12614960.png)
